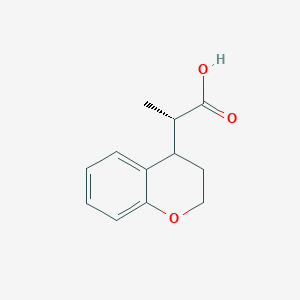
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, also known as DCPP, is a chemical compound that belongs to the class of coumarin derivatives. It is a white crystalline powder that is soluble in water and organic solvents. DCPP has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is not fully understood, but it is believed to act as a modulator of several neurotransmitter systems in the brain, including the cholinergic, dopaminergic, and glutamatergic systems. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and glutamate in the brain, which are important neurotransmitters involved in cognitive function and memory. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been found to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is also water-soluble, which makes it easy to administer in experiments. However, there are also limitations to the use of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. One potential direction is to further investigate its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to investigate its potential applications in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the toxicity and potential side effects of (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. Overall, (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has shown promise as a potential therapeutic agent in the field of neuroscience, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid can be synthesized through several methods, including the condensation of 4-hydroxycoumarin with acetaldehyde followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with 2-bromo-1-phenylethanone in the presence of potassium carbonate.
Applications De Recherche Scientifique
(2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. (2S)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has also been studied for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
(2S)-2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBOHHSPEYSM-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889954.png)
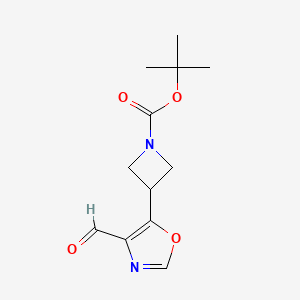
![Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate](/img/structure/B2889958.png)
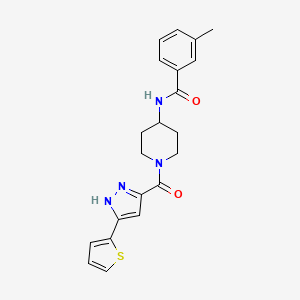
![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2889960.png)
![2-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2889963.png)
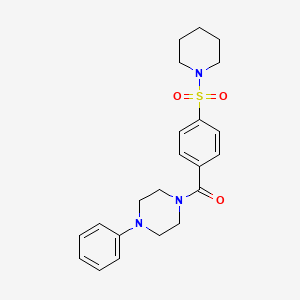
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2889965.png)
![3-((2E)but-2-enyl)-8-(2,5-dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2889966.png)
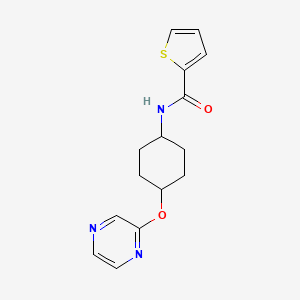
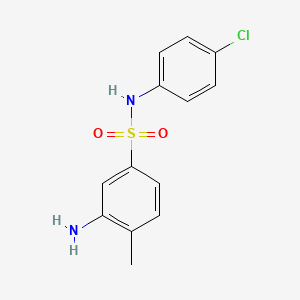
![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-(phenylamino)pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2889973.png)

![2-((pyridin-3-ylmethyl)amino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2889977.png)